molecular formula C11H11F6N B1316087 (1R)-1-[3,5-Bis(trifluoromethyl)phenyl]-N-methylethanamine CAS No. 334477-60-0

(1R)-1-[3,5-Bis(trifluoromethyl)phenyl]-N-methylethanamine

Cat. No. B1316087
M. Wt: 271.2 g/mol
InChI Key: ZHIAARPZLAPMHX-ZCFIWIBFSA-N
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Description

“(1R)-1-[3,5-Bis(trifluoromethyl)phenyl]-N-methylethanamine” is a chemical compound that contains a 3,5-bis(trifluoromethyl)phenyl motif . This motif is used extensively in promoting organic transformations . It’s also found in (thio)urea-based catalysts, such as N,N′-bis[3,5-bis(trifluoromethyl)phenyl]thiourea, which has played a very important role in the development of H-bond organocatalysts .


Synthesis Analysis

The synthesis of compounds with a 3,5-bis(trifluoromethyl)phenyl motif involves the use of (thio)urea derivatives as organocatalysts . These catalysts activate substrates and subsequently stabilize partially developing negative charges (e.g., oxyanions) in the transition states employing explicit double hydrogen bonding .


Chemical Reactions Analysis

The 3,5-bis(trifluoromethyl)phenyl motif is used extensively in promoting organic transformations . It’s also found in (thio)urea-based catalysts, which have been used in various organic reactions .

Scientific Research Applications

  • Neurokinin-1 Receptor Antagonist Development : One study discusses a compound structurally similar to (1R)-1-[3,5-Bis(trifluoromethyl)phenyl]-N-methylethanamine as a high-affinity, orally active neurokinin-1 (NK1) receptor antagonist, effective in pre-clinical tests relevant to clinical efficacy in emesis and depression (Harrison et al., 2001).

  • Biocatalytic Reduction : Another research focused on the asymmetric biocatalytic reduction of 3,5-bis(trifluoromethyl) acetophenone to (1R)-[3,5-bis(trifluoromethyl)phenyl] ethanol using a novel bacterial strain, which is significant for preparing chiral ethanol with high enantiometric excess (Wang et al., 2011).

  • Catalysis in Pharmaceutical Applications : Research involving Burkholderia cenocepacia enzyme showed potential for the enzyme's (R)-selective enantioselectivity in reducing acetophenone derivatives, making it a valuable catalyst for obtaining aromatic chiral alcohols used in pharmaceuticals (Yu et al., 2018).

  • Synthesis of Fluorinated Polyimides : Studies have shown the synthesis of novel fluorinated aromatic diamine monomers, including derivatives of (1R)-1-[3,5-Bis(trifluoromethyl)phenyl]-N-methylethanamine, for producing fluorine-containing polyimides with inherent viscosities and excellent thermal stability (Yin et al., 2005).

  • Inhibitors of Gene Expression : A study investigated the structure-activity relationship of compounds including N-[3, 5-bis(trifluoromethyl)phenyl][2-chloro-4-(trifluoromethyl)pyrimidin-5 -yl]carboxamide, an inhibitor of transcription mediated by NF-kappaB and AP-1 transcription factors, highlighting its importance in gene expression studies (Palanki et al., 2000).

Future Directions

The 3,5-bis(trifluoromethyl)phenyl motif is used extensively in promoting organic transformations . This suggests that “(1R)-1-[3,5-Bis(trifluoromethyl)phenyl]-N-methylethanamine” and related compounds could have potential applications in the development of new catalysts and organic transformations .

properties

IUPAC Name

(1R)-1-[3,5-bis(trifluoromethyl)phenyl]-N-methylethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11F6N/c1-6(18-2)7-3-8(10(12,13)14)5-9(4-7)11(15,16)17/h3-6,18H,1-2H3/t6-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHIAARPZLAPMHX-ZCFIWIBFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)NC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)NC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11F6N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20583289
Record name (R)-N-Methyl-1-[3,5-bis(trifluoromethyl)phenyl]ethylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20583289
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

271.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1R)-1-[3,5-Bis(trifluoromethyl)phenyl]-N-methylethanamine

CAS RN

334477-60-0
Record name [(1R)-1-(3,5-Bis(trifluoromethyl)phenyl)ethyl]methylamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=334477-60-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (R)-N-Methyl-1-[3,5-bis(trifluoromethyl)phenyl]ethylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20583289
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
R Di Fabio, G Alvaro, C Griffante, DA Pizzi… - Journal of medicinal …, 2011 - ACS Publications
A large body of compelling preclinical evidence supports the clinical use of neurokinin (NK) receptor antagonists in a plethora of CNS and non-CNS therapeutic areas. The significant …
Number of citations: 27 pubs.acs.org
J Shirai, H Sugiyama, S Morimoto, H Maezaki… - Bioorganic & medicinal …, 2012 - Elsevier
The synthesis and biological evaluation of a series of novel 3-phenylpiperidine-4-carboxamide derivatives are described. These compounds are generated by hybridization of the …
Number of citations: 1 www.sciencedirect.com

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